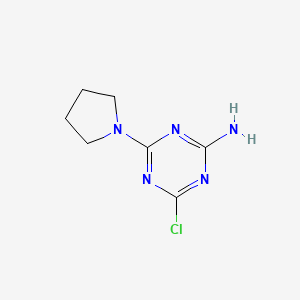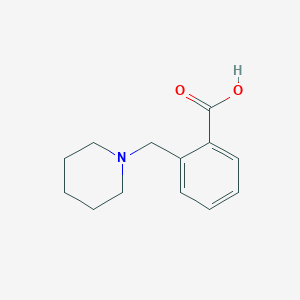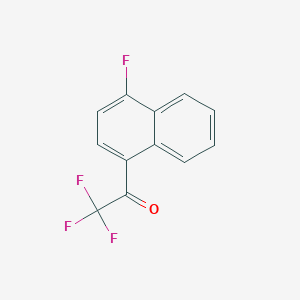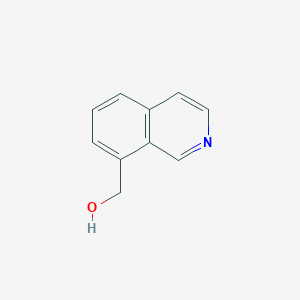
5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
The compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a chlorinated derivative of the indene molecule. Indene derivatives are of significant interest in organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the chemistry of chlorinated indenes.
Synthesis Analysis
The synthesis of related indene derivatives can offer insights into potential synthetic routes for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. For instance, the synthesis of 6,7a-dichloro-3a-hydroxyoctahydro-1H-indene-2,5-diyl diacetates starts from indan-2-ol, followed by epoxidation and acetylation to obtain the desired diacetates . Similarly, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves a six-step process starting from 2-aminoindan, with regioselective Friedel–Crafts acetylations and hydrogenations . These methods could potentially be adapted for the synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one by incorporating chlorination steps at the appropriate positions of the indene ring.
Molecular Structure Analysis
The molecular structure of indene derivatives is characterized by the presence of a fused benzene and cyclopentene ring. In the case of chlorinated derivatives, the introduction of chlorine atoms can significantly affect the electronic distribution within the molecule. The X-ray crystallography of related compounds, such as the 5,6-dihydropyrimidin-4(3H)-ones, reveals short N2–C1 bonds, indicating a high electron π density in that part of the heterocyclic ring . This suggests that chlorination at the 5,6-positions of the indene ring could similarly influence the electronic properties and reactivity of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one.
Chemical Reactions Analysis
The reactivity of indene derivatives is often dictated by the substituents on the ring system. For chlorinated indenes, the presence of chlorine can make the compound more reactive towards nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms. Although the provided papers do not discuss the specific reactions of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, they do highlight the reactivity of similar compounds, which can undergo various organic transformations, including acetylations and epoxidations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indene derivatives are influenced by their molecular structure. The presence of chlorine atoms is likely to increase the molecular weight and polarity of the compound, potentially affecting its solubility and boiling point. The electronic effects of chlorine substituents can also impact the acidity and basicity of the molecule. While the specific properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the properties of structurally similar compounds can provide a basis for predicting its behavior in various chemical environments .
Aplicaciones Científicas De Investigación
-
OLED/OFET/OPV Materials : This compound is used in the production of Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . These are all important technologies in the field of electronics and renewable energy. Unfortunately, the specific methods of application and the results obtained are not provided .
-
Syntheses Materials Intermediates : It is also used as an intermediate in various chemical syntheses . Intermediates are compounds that are used in the production of other compounds. In this case, “5,6-Dichloro-2,3-dihydro-1H-inden-1-one” could be used to produce a variety of other chemicals, depending on the specific synthesis process .
-
Chemical Synthesis : This compound is often used as a reagent in chemical synthesis . It can be used to produce a variety of other chemicals, depending on the specific synthesis process . Unfortunately, the specific methods of application and the results obtained are not provided .
-
Pharmaceutical Research : There is some evidence that similar compounds are used in pharmaceutical research . For example, 5,6-Dimethoxy-2- [(4-piperidyl)methyl]indan-1-one is an impurity of Donepezil, an inhibitor of acetylcholinesterase . It’s possible that “5,6-Dichloro-2,3-dihydro-1H-inden-1-one” could have similar applications, but more research would be needed to confirm this.
Safety And Hazards
Propiedades
IUPAC Name |
5,6-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYRFWOQUWBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628826 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
68755-31-7 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)



